2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile
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Overview
Description
2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including amino, tetrazole, diphenyl, pyran, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux can yield intermediate compounds, which are then further treated with reagents like triethoxyorthoformate in acetic anhydride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes or activate specific receptors, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Dihydrotetrazole Derivatives: Exhibits antimicrobial and antioxidant activities.
Thiophene Derivatives: Known for their biological effects and applications in medicinal chemistry.
Uniqueness
2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-(5-aminotetrazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c20-11-14-15(12-7-3-1-4-8-12)16(26-19(22)23-24-25-26)17(27-18(14)21)13-9-5-2-6-10-13/h1-10,15H,21H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFHXQOQMSWLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC(=C2N3C(=NN=N3)N)C4=CC=CC=C4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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